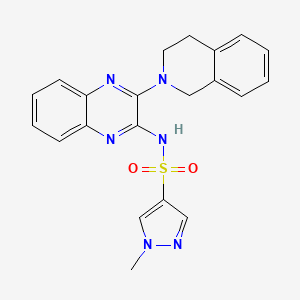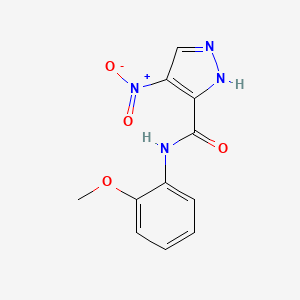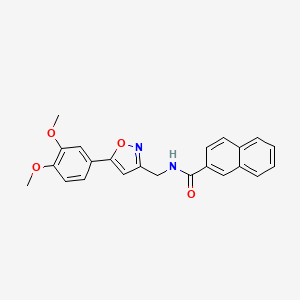![molecular formula C15H15NO2 B2555374 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-95-6](/img/structure/B2555374.png)
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring bearing an oxirane (epoxide) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-3-hydroxypyridine and 4-(oxiran-2-ylmethoxy)benzaldehyde.
Reaction Conditions: The hydroxyl group of 4-methyl-3-hydroxypyridine is first protected using a suitable protecting group such as a silyl ether. The protected pyridine is then subjected to a nucleophilic substitution reaction with 4-(oxiran-2-ylmethoxy)benzaldehyde under basic conditions (e.g., using potassium carbonate) to form the desired product.
Deprotection: The protecting group is then removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to open the oxirane ring.
Major Products
Oxidation: 4-Methyl-3-[4-(carboxyphenyl)methoxy]pyridine.
Reduction: 4-Methyl-3-[4-(2,3-dihydroxypropoxy)phenyl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity.
類似化合物との比較
Similar Compounds
Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate: Similar structure but with a propanoate group instead of a pyridine ring.
4-(Oxiran-2-ylmethoxy)benzaldehyde: Lacks the pyridine ring and methyl group.
2-[4-(Oxiran-2-ylmethoxy)phenyl]methyl]oxirane: Contains two oxirane rings.
Uniqueness
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both a pyridine ring and an oxirane moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.
特性
IUPAC Name |
4-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-7-16-8-15(11)12-2-4-13(5-3-12)17-9-14-10-18-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOLWRTEPBSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2555295.png)
![N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2555297.png)
![2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2555298.png)
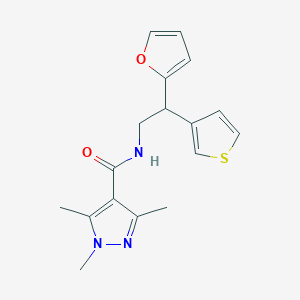
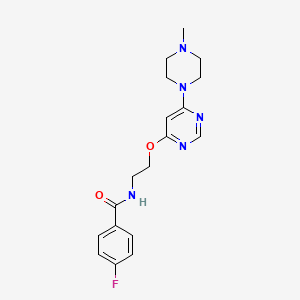
![N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2555303.png)
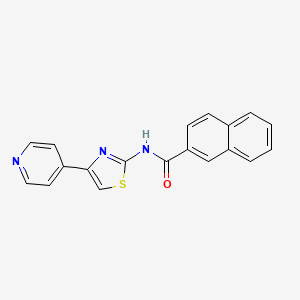
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2555307.png)
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
